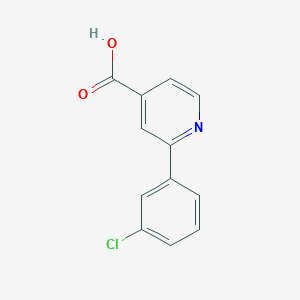

2-(3-Chlorophenyl)isonicotinic acid

Description

2-(3-Chlorophenyl)isonicotinic acid is a chlorinated derivative of isonicotinic acid, featuring a 3-chlorophenyl substituent at the 2-position of the pyridine ring. This structural modification combines the aromatic chlorophenyl group with the carboxylic acid functionality of isonicotinic acid, a scaffold widely studied in medicinal and materials chemistry. The compound’s physicochemical properties, such as acidity (pKa), solubility, and melting point, are influenced by the electron-withdrawing chlorine atom and the planar aromatic system, making it a candidate for applications in drug design, coordination chemistry, and organic synthesis .

Properties

IUPAC Name |

2-(3-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHSTYKGBWKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679509 | |

| Record name | 2-(3-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207725-71-0 | |

| Record name | 2-(3-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)isonicotinic acid typically involves the reaction of 3-chlorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Oxidation Reactions

2-(3-Chlorophenyl)isonicotinic acid undergoes oxidation under controlled conditions to form derivatives such as quinones or ketones. Key reagents and pathways include:

-

Reagents : Dichlorodicyanoquinone (DDQ) and chloranil are commonly used due to their high reduction potentials .

-

Conditions : Reactions typically occur in polar aprotic solvents (e.g., dichloromethane) at room temperature.

-

Products : Oxidation at the pyridine ring generates quinone derivatives, which are critical intermediates in drug synthesis .

Mechanistic Insight :

DDQ facilitates single-electron transfer (SET) processes, abstracting hydrogen atoms from the pyridine ring and forming resonance-stabilized intermediates. This pathway contrasts with chloranil, which relies on polar mechanisms .

Reduction Reactions

The compound can be reduced to yield alcohols or amines:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Reactions require anhydrous environments (e.g., tetrahydrofuran) and temperatures between 0–25°C.

-

Products : Reduction of the carboxylic acid group produces 2-(3-chlorophenyl)isonicotinyl alcohol, while the chlorophenyl group may remain intact.

Example :

Reduction with LiAlH₄ converts the carboxylic acid (-COOH) to a hydroxymethyl (-CH₂OH) group, retaining the chlorophenyl substituent.

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines (e.g., aniline) or thiols in the presence of a base (e.g., K₂CO₃) .

-

Conditions : Reactions occur in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Products : Substituted derivatives such as 2-(3-aminophenyl)isonicotinic acid or thioether analogs .

Selectivity :

The meta-chlorine substituent directs incoming nucleophiles to the ortho and para positions relative to itself, following aromatic substitution rules .

Esterification

The carboxylic acid group undergoes esterification to form methyl or isopropyl esters:

-

Reagents : Methanol or isopropanol with acid catalysts (e.g., H₂SO₄).

-

Conditions : Reflux in toluene at 110°C for 6–8 hours.

-

Products : Methyl 2-(3-chlorophenyl)isonicotinate (yield: 85–90%).

Mechanism :

Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon, followed by water elimination.

Data Tables

Table 2: Comparative Reactivity of Oxidizing Agents

| Oxidizing Agent | Reaction Pathway | Product Stability | Turnover Frequency (TOF) |

|---|---|---|---|

| DDQ | Single-Electron Transfer | High | 970 |

| Chloranil | Polar Mechanism | Moderate | 650 |

Research Findings

-

Catalytic Efficiency : Mn-based catalysts (e.g., Mn(CF₃SO₃)₂) enhance oxidation yields by up to 970 catalytic turnovers in acetogenic pathways .

-

Stereochemical Outcomes : Substitution reactions exhibit regioselectivity influenced by steric effects of the chlorophenyl group .

-

Industrial Scalability : Continuous flow reactors optimize esterification, achieving >90% purity in large-scale syntheses.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 2-(3-Chlorophenyl)isonicotinic acid. For instance, compounds like 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) have shown significant efficacy in protecting against seizures in animal models. The mechanism involves modulation of voltage-gated sodium channels, which are critical in neuronal excitability and seizure propagation .

Carbonic Anhydrase Inhibition

Research has identified this compound as a potential inhibitor of carbonic anhydrases (CAs), enzymes that play a vital role in various physiological processes and are implicated in several diseases. The compound interacts with the active site of CA II, demonstrating the ability to displace essential catalytic water molecules, thus inhibiting enzyme activity. This property positions it as a candidate for developing selective CA inhibitors that could lead to new treatments for conditions such as glaucoma and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the chlorophenyl group significantly influences its biological activity by enhancing lipophilicity and receptor binding affinity. Studies have shown that modifications to the isonicotinic framework can lead to improved efficacy and reduced side effects compared to traditional nicotinic acid derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

3-Chloro-2-(trifluoromethyl)isonicotinic acid

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Key Features : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing acidity compared to the parent compound. This derivative is synthesized via modular routes involving halogen exchange and carboxylation .

5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid

- Molecular Formula: C₁₂H₈FNO₃

- Molecular Weight : 233.20 g/mol

- Key Features: Substitution of chlorine with fluorine reduces steric bulk and alters electronic properties.

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid

Heterocyclic Derivatives

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

- Molecular Formula: C₁₀H₆ClNO₂S

- Molecular Weight : 239.67 g/mol

- Melting Point : 206–207°C

- Key Features : Replacement of the pyridine ring with a thiazole introduces sulfur, altering electronic properties and coordination behavior. This compound is used in metal-organic frameworks (MOFs) due to its rigid geometry .

Simpler Chlorinated Derivatives

2-Chloronicotinic Acid

Key Research Findings

- Chromatographic Behavior : Isonicotinic acid derivatives with similar substituents (e.g., hydroxyl or fluorine) may co-elute in HPLC, complicating analytical separation .

- Coordination Chemistry : Thiazole-containing analogs are preferred in MOF synthesis due to their rigid geometry and sulfur-mediated metal binding .

Biological Activity

2-(3-Chlorophenyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structural features, particularly the chlorophenyl group, contribute to its unique chemical properties and biological effects.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 235.67 g/mol

- IUPAC Name : 2-(3-chlorophenyl)pyridine-4-carboxylic acid

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

- Target Interaction : It is known to interact with enzymes and receptors, leading to alterations in cellular functions.

- Biochemical Pathways : The compound affects pathways related to cell signaling, gene expression, and metabolic processes, similar to other isonicotinic acid derivatives .

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. Specifically:

- Antimycobacterial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

- Plant Resistance Induction : Compounds like this compound may enhance plant resistance against pathogens. For instance, studies on related compounds indicate they can stimulate systemic acquired resistance (SAR) in plants, improving their defense against various bacterial and fungal diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro tests have demonstrated that derivatives can inhibit the growth of cancer cell lines such as Caki-1 and A549. The mechanisms involve the modulation of signaling pathways associated with tumor growth and metastasis .

- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with targets involved in cancer progression, supporting its potential as a therapeutic agent .

Case Studies and Research Findings

Research has documented several case studies highlighting the biological activities of this compound and its analogs:

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Metabolism : Similar compounds are known to undergo metabolic conversion involving various enzymes, which can affect their efficacy and safety profiles.

- Toxicity Studies : Initial assessments indicate that high doses may lead to cytotoxic effects; thus, dosage optimization is necessary for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(3-Chlorophenyl)isonicotinic acid, and how can purity be optimized?

Answer: The synthesis of chlorinated aromatic derivatives like this compound typically involves multi-step reactions, including nucleophilic substitution, oxidation, or coupling reactions. For example:

- Oxidation : Similar to 2-(3-chlorophenyl)-2-oxoacetaldehyde oxidation (using K₂Cr₂O₇ in acidic conditions), the target compound may require controlled oxidation of intermediates to preserve the chlorophenyl group .

- Substitution : The chlorine atom on the phenyl ring can participate in further functionalization, such as Suzuki-Miyaura coupling, to introduce pyridine or carboxylate groups .

- Purification : Recrystallization or column chromatography is critical, as impurities from incomplete substitution or oxidation can affect downstream applications. Monitor purity via HPLC or NMR, referencing protocols for structurally related compounds like 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid .

Q. What safety protocols are essential when handling chlorinated aromatic compounds like this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Chlorinated compounds may cause skin/eye irritation, as noted in safety data for 3-Chlorophenol .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles. The PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorophenols provide a benchmark for airborne exposure limits .

- Disposal : Follow hazardous waste guidelines. Absorb spills with inert materials (e.g., diatomite) and dispose via approved channels .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Answer:

- NMR Spectroscopy : Use H/C NMR to confirm the substitution pattern on the phenyl ring and pyridine moiety, referencing spectral data from similar compounds like 2-(2,3-difluorophenyl)isonicotinic acid .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., C₁₂H₇ClNO₂, expected MW 235.04) .

- X-ray Crystallography : For structural confirmation, compare with resolved structures like the TraE protein complex with 2-(2-furyl)isonicotinic acid .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or material properties of this compound?

Answer:

- Docking Studies : Model interactions with biological targets (e.g., bacterial proteins like TraE) using software such as AutoDock. Reference the co-crystal structure of 2-(2-furyl)isonicotinic acid with TraE (PDB: 5WIP) to guide hypotheses .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or photovoltaic potential, as seen in studies on PyCA-3F derivatives in perovskite solar cells .

Q. What role do substituent variations on the phenyl ring play in modulating physicochemical properties?

Answer:

- Electron-Withdrawing Effects : The 3-chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Compare with 2-(2,3-difluorophenyl)isonicotinic acid, where fluorine atoms alter polarity and LogP values .

- Thermal Stability : Melting points (e.g., 206–207°C for 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid) suggest that chlorination improves thermal stability, a critical factor in material science applications .

Q. How can this compound be applied in photovoltaic or catalytic systems?

Answer:

- Self-Assembled Monolayers (SAMs) : Derivatives like PyCA-3F are used in perovskite solar cells to enhance hole transport. The chlorophenyl group in this compound could similarly modify surface energy and charge transfer efficiency .

- Catalytic Ligands : The pyridine-carboxylate structure may coordinate metal ions (e.g., Ru or Ir) for photocatalytic applications, analogous to isonicotinic acid complexes in CO₂ reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.